2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C16H16BClO2. This compound is characterized by its naphthalene ring substituted with a chlorine atom and a boronic acid group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 8-chloronaphthalene. The key steps involve the formation of the boronic acid group through a boronic ester intermediate. The reaction conditions typically require the use of a strong base, such as n-butyllithium, followed by the addition of a boronic ester reagent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed: The major products include biaryls, which are formed through the cross-coupling reactions, as well as oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
This compound finds extensive use in scientific research across various fields:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Biology: Used in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: Plays a role in the synthesis of drug candidates and probes for biological studies.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.
Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, and the pathway involves the formation of a palladium-boron complex followed by the transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Biphenyl-2-ylboronic acid
2-(Naphthalen-1-yl)boronic acid
2-(4-Methoxyphenyl)boronic acid
Uniqueness: 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of products it can form. Its stability and reactivity make it a preferred choice in various synthetic applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique properties make it an invaluable tool in the field of organic chemistry.
Properties
IUPAC Name |
2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCRTAXUZKLUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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